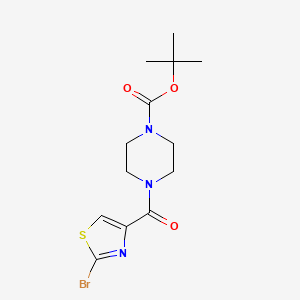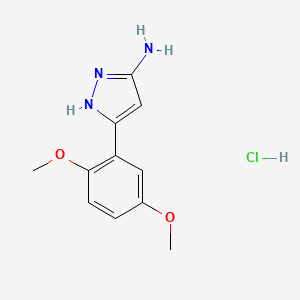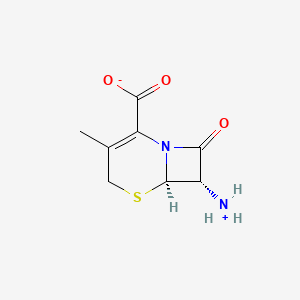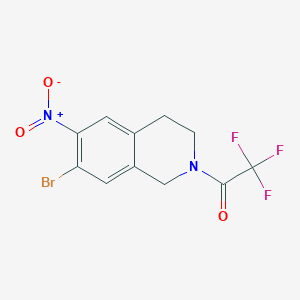
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, nitro, isoquinoline, and trifluoroethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic synthesis:
Isoquinoline Derivatives: The initial step often includes the formation of isoquinoline derivatives through a Pictet-Spengler reaction.
Bromination: The isoquinoline nucleus undergoes selective bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Nitration: Nitration is achieved through the addition of nitric acid or a nitrating agent in a controlled temperature environment to yield the nitro group at the 6-position.
Trifluoroethanone Addition: The final step involves introducing the trifluoroethanone group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods aim to optimize yield and purity:
Continuous Flow Reactors: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated Synthesis: Automated platforms for precise reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and isoquinoline moieties.
Reduction: Reduction reactions may target the nitro group, converting it to an amine under hydrogenation conditions with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under pressure.
Substitution: Nucleophiles (amines or thiols) and electrophiles (halogens or sulfonyl chlorides).
Major Products
Amination products: from the reduction of nitro groups.
Halogenated derivatives: from substitution reactions at the bromine site.
Oxidized isoquinoline derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in synthesizing other complex organic molecules.
Catalysis Research: Investigating its role as a catalyst or catalyst precursor in organic reactions.
Biology
Enzyme Inhibition: Exploring its potential to inhibit specific enzymes due to the trifluoroethanone group mimicking peptide bonds.
Receptor Binding Studies: Investigating interactions with biological receptors.
Medicine
Drug Development:
Antimicrobial Agents: Researching its efficacy as an antimicrobial agent due to the nitro and trifluoroethanone moieties.
Industry
Material Science: Utilized in developing novel materials with specific electronic or optical properties.
Agriculture: Potential use as an agrochemical due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Mechanisms often involve inhibition of enzymatic activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-nitroisoquinoline: Shares the bromo and nitro moieties but lacks the trifluoroethanone group.
Trifluoroacetylisoquinoline: Similar trifluoroethanone group but without bromine and nitro groups.
Uniqueness
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is unique due to its combination of three reactive moieties, offering a multifaceted approach to chemical reactivity and biological activity.
This compound remains a significant molecule for scientific exploration, holding promise in various realms of research and industry.
Properties
IUPAC Name |
1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBRUOONPLBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719192 |
Source


|
| Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-87-8 |
Source


|
| Record name | 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,5,5-Tetramethyl-2-{4-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B7957044.png)
![4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B7957052.png)
![(2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957054.png)
![N-[(4-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957059.png)
![N-[(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957065.png)
![(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B7957067.png)
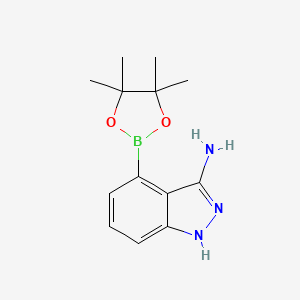
![2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)
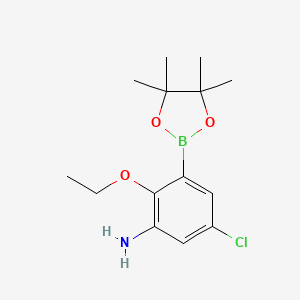
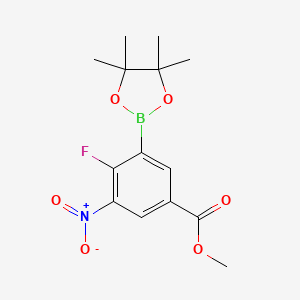
![(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7957118.png)
